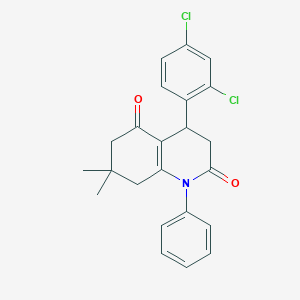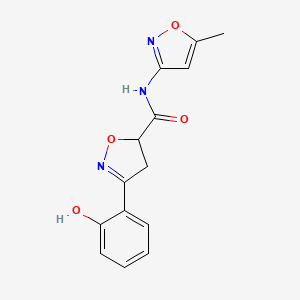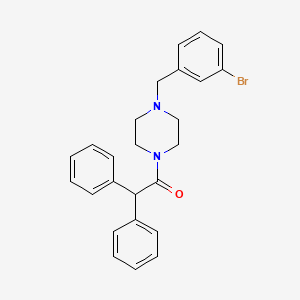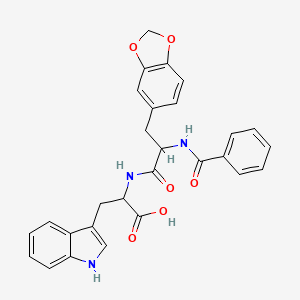![molecular formula C13H21N5O2S B6101638 4-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6101638.png)
4-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(methylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine, commonly known as MPS, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPS is a potent inhibitor of the protein kinase CK2, which plays a crucial role in many cellular processes, including cell growth, proliferation, and differentiation. As a result, MPS has been investigated for its ability to modulate these processes and potentially serve as a therapeutic agent for various diseases.
Mecanismo De Acción
MPS exerts its effects by inhibiting the activity of CK2, a protein kinase that regulates the activity of many cellular proteins involved in cell growth, proliferation, and differentiation. By inhibiting CK2, MPS can modulate these processes and potentially serve as a therapeutic agent for various diseases.
Biochemical and Physiological Effects:
MPS has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and proliferation, modulation of neurotransmitter receptor activity, and enhancement of chemotherapy drug efficacy. MPS has also been shown to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MPS in lab experiments is its selectivity for CK2, which allows for targeted modulation of cellular processes that are regulated by this protein kinase. However, MPS has some limitations, including its relatively low solubility in aqueous solutions and its potential to interact with other cellular proteins and enzymes.
Direcciones Futuras
There are several potential future directions for research on MPS, including:
1. Development of more efficient synthesis methods for MPS that yield higher purity and yield.
2. Investigation of the effects of MPS on other cellular processes and pathways beyond CK2.
3. Exploration of the potential therapeutic applications of MPS in various diseases, including cancer, neurological disorders, and inflammatory diseases.
4. Development of novel MPS derivatives with improved solubility, selectivity, and efficacy.
5. Investigation of the potential side effects and toxicity of MPS in animal models to assess its safety for human use.
In conclusion, MPS is a promising compound with potential applications in scientific research and therapeutic development. Its ability to modulate cellular processes by targeting CK2 makes it a valuable tool for investigating the mechanisms of various diseases and developing new treatments. Further research is needed to fully understand the potential of MPS and its derivatives and to develop safe and effective therapeutic interventions.
Métodos De Síntesis
MPS can be synthesized using several different methods, including the reaction of 6-chloro-4-(1-pyrrolidinyl)pyrimidine with N-methylpiperazine and sulfonyl chloride, or the reaction of 4-(1-pyrrolidinyl)-6-(trifluoromethyl)pyrimidine with N-methylpiperazine and methanesulfonyl chloride. Both methods require careful control of reaction conditions and purification steps to obtain high yields of pure MPS.
Aplicaciones Científicas De Investigación
MPS has been studied extensively for its potential applications in scientific research, particularly in the fields of cancer biology and neurobiology. In cancer biology, MPS has been shown to inhibit the growth and proliferation of cancer cells by targeting CK2, which is often overexpressed in cancer cells and contributes to their survival and resistance to chemotherapy. MPS has also been investigated for its potential to enhance the efficacy of chemotherapy drugs and reduce their side effects.
In neurobiology, MPS has been studied for its ability to modulate the activity of neurotransmitter receptors, particularly the NMDA receptor, which plays a crucial role in learning and memory. MPS has been shown to enhance the activity of NMDA receptors in certain brain regions, which may have implications for the treatment of neurological disorders such as Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
4-(4-methylsulfonylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2S/c1-21(19,20)18-8-6-17(7-9-18)13-10-12(14-11-15-13)16-4-2-3-5-16/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWYWNMRPHYARH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-(2,4-dimethylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6101572.png)

![6-{[2-(benzylthio)-4-hydroxy-6-methyl-5-pyrimidinyl]oxy}-2-methyl-3(2H)-pyridazinone](/img/structure/B6101581.png)
![N-1,3-benzodioxol-5-yl-1-[(1-ethyl-1H-indol-3-yl)methyl]-3-piperidinamine](/img/structure/B6101597.png)
![N-{5-[(2-amino-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B6101605.png)
![2-{[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amino}ethanol hydrochloride](/img/structure/B6101608.png)
![3-(4-fluorophenyl)-5-methyl-7-(1-pyrrolidinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6101620.png)



![N-{5-[(4-benzyl-1-piperidinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B6101655.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6101662.png)
![N-(2-ethyl-6-methylphenyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6101666.png)
![ethyl [1-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B6101675.png)